molecular formula C25H22N2O4S B7717836 3-(benzylsulfamoyl)-4-methoxy-N-(naphthalen-1-yl)benzamide

3-(benzylsulfamoyl)-4-methoxy-N-(naphthalen-1-yl)benzamide

Cat. No.: B7717836
M. Wt: 446.5 g/mol
InChI Key: XINIUAPOSQKLOQ-UHFFFAOYSA-N
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Description

3-(benzylsulfamoyl)-4-methoxy-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylsulfamoyl group, a methoxy group, and a naphthalen-1-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-(naphthalen-1-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.

    Coupling with 4-Methoxybenzoic Acid: The benzylsulfamoyl chloride is then reacted with 4-methoxybenzoic acid in the presence of a base such as triethylamine to form 3-(benzylsulfamoyl)-4-methoxybenzoic acid.

    Amidation with Naphthalen-1-ylamine: Finally, the 3-(benzylsulfamoyl)-4-methoxybenzoic acid is coupled with naphthalen-1-ylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfamoyl)-4-methoxy-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzylsulfamoyl group can be reduced to a benzylamine group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-(benzylsulfamoyl)-4-hydroxy-N-(naphthalen-1-yl)benzamide.

    Reduction: Formation of 3-(benzylamine)-4-methoxy-N-(naphthalen-1-yl)benzamide.

    Substitution: Formation of 3-(benzylsulfamoyl)-4-halogen-N-(naphthalen-1-yl)benzamide.

Scientific Research Applications

3-(benzylsulfamoyl)-4-methoxy-N-(naphthalen-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfamoyl)-4-methoxy-N-(naphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylsulfamoyl group, methoxy group, and naphthalen-1-yl group contribute to its versatility and potential for diverse applications.

Properties

IUPAC Name

3-(benzylsulfamoyl)-4-methoxy-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-31-23-15-14-20(16-24(23)32(29,30)26-17-18-8-3-2-4-9-18)25(28)27-22-13-7-11-19-10-5-6-12-21(19)22/h2-16,26H,17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINIUAPOSQKLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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